molecular formula C20H13NO2 B073939 N-(4-Biphenylyl)phthalic acid imide CAS No. 1592-49-0

N-(4-Biphenylyl)phthalic acid imide

Cat. No.: B073939
CAS No.: 1592-49-0
M. Wt: 299.3 g/mol
InChI Key: NJTCXXFLSXRCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Biphenylyl)phthalic acid imide is a useful research compound. Its molecular formula is C20H13NO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Use in Organic Light Emitting Diodes (OLEDs)
N-(4-Biphenylyl)phthalic acid imide has been investigated as a potential component in organic light-emitting diodes (OLEDs). Its emissive properties allow it to function effectively within the active layers of OLED devices. Studies have shown that when incorporated into OLED structures, this compound can enhance electroluminescence efficiency, particularly in blue-emitting layers .

Electrochemical Applications
The compound's electrochemical properties also make it suitable for use in organic photovoltaics (OPVs). Research indicates that this compound can improve charge transport within the active layers of OPVs, leading to enhanced energy conversion efficiencies .

Biological Applications

Antimicrobial and Antitumor Activity
Recent studies have explored the biological activity of this compound derivatives. These compounds have demonstrated significant antimicrobial properties against various bacterial strains, as well as potential antitumor activity. The mechanism behind these effects is attributed to their ability to interact with cellular components, leading to cytotoxic effects on cancer cells .

Case Study: Antitumor Properties
A notable case study involved the synthesis of derivatives from this compound that exhibited selective cytotoxicity against specific cancer cell lines. The derivatives were tested for their efficacy in inhibiting cell growth and inducing apoptosis, showing promising results that warrant further investigation into their therapeutic potential .

Synthesis and Industrial Applications

Synthesis Techniques
The synthesis of this compound typically involves the reaction of phthalic anhydride with biphenyl amines under controlled conditions. This method allows for the production of high-purity compounds suitable for research and industrial applications .

Industrial Applications
In addition to its use in electronics and pharmaceuticals, this compound is utilized in the production of specialty polymers and resins. Its incorporation into crosslinked bead polymers enhances their mechanical properties and chemical resistance, making them suitable for use as ion exchangers and chelate resins in various industrial processes .

Properties

CAS No.

1592-49-0

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

2-(4-phenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

NJTCXXFLSXRCRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Key on ui other cas no.

1592-49-0

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.